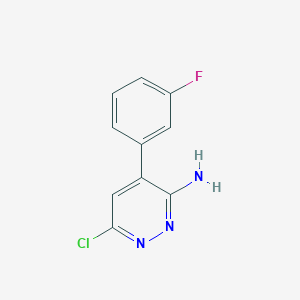

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Descripción

Propiedades

IUPAC Name |

6-chloro-4-(3-fluorophenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-5-8(10(13)15-14-9)6-2-1-3-7(12)4-6/h1-5H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTHXOBCPWLYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NN=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Executive Summary

Target Molecule: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine CAS Registry Number: (Analogous structures: 446273-59-2 for the bromo-intermediate) Molecular Formula: C₁₀H₇ClFN₃ Primary Application: Key intermediate for kinase inhibitors (e.g., JAK, SYK) and GPCR modulators.[1]

This guide details the regioselective synthesis of 6-chloro-4-(3-fluorophenyl)pyridazin-3-amine. Unlike generic heterocyclic syntheses, this pathway addresses the critical challenge of differentiating between the C4 and C6 electrophilic sites on the pyridazine ring. The protocol leverages the inherent electronic disparity between C-Br and C-Cl bonds to achieve exclusive C4-arylation via Suzuki-Miyaura cross-coupling.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

The synthesis hinges on the orthogonal reactivity of the halogen substituents.[1] The pyridazine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution (

The Reactivity Hierarchy[1]

-

C3-Position (Amine): Acts as a directing group and electron donor, activating the C4 position for electrophilic halogenation.[1]

-

C4-Position (Bromine): The "soft" electrophile.[1] The C-Br bond (

68 kcal/mol) is weaker than the C-Cl bond ( -

C6-Position (Chlorine): The "hard" electrophile.[1] It remains inert under standard Suzuki conditions used for bromides, serving as a handle for future functionalization.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Caption: Linear synthesis pathway emphasizing the sequential installation of functional groups based on electronic susceptibility.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

Rationale: Nucleophilic displacement of the chlorine at C3 is favored over C6 due to the inductive effect of the adjacent nitrogen atoms.[1]

-

Reagents: 3,6-Dichloropyridazine (1.0 equiv), Ammonium Hydroxide (28% aq, 10.0 equiv).

-

Solvent: Ethanol or neat in pressure vessel.[1]

-

Conditions: 130°C, sealed tube, 12–16 hours.

Protocol:

-

Charge a pressure vessel with 3,6-dichloropyridazine (e.g., 10 g).

-

Add concentrated aqueous ammonia (50 mL).

-

Seal the vessel and heat to 130°C. Note: Internal pressure will rise; ensure vessel is rated for >20 bar.

-

Cool to room temperature (RT). The product often precipitates as off-white crystals.[1]

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Yield: 85–90%.

-

QC Check:

H NMR (DMSO-

Step 2: Synthesis of 3-Amino-4-bromo-6-chloropyridazine

Rationale: The amino group at C3 activates the C4 position (ortho-para director) for electrophilic aromatic substitution.[1] Bromine is chosen over iodine for better stability and cost.[1]

-

Reagents: 3-Amino-6-chloropyridazine (1.0 equiv), Bromine (

, 1.1 equiv), Sodium Acetate (1.5 equiv). -

Solvent: Acetic Acid (glacial).[1]

-

Conditions: RT to 50°C, 2–4 hours.

Protocol:

-

Dissolve 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) in glacial acetic acid (40 mL).

-

Add sodium acetate (4.75 g) to buffer the hydrobromic acid generated.[1]

-

Add bromine (2.2 mL, 42.5 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]

-

Stir at 50°C for 3 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

-

Workup: Pour the reaction mixture into ice-water (200 mL). Neutralize with saturated NaHCO

to pH 7–8. -

Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

SO -

Concentrate to yield a yellow/brown solid.[1]

-

Purification: Recrystallization from Ethanol/Water is preferred over chromatography for scale.[1]

-

Yield: 75–80%.

Step 3: Regioselective Suzuki Coupling (The Critical Step)

Rationale: Pd(PPh

-

Substrate: 3-Amino-4-bromo-6-chloropyridazine (1.0 equiv).[1]

-

Coupling Partner: 3-Fluorophenylboronic acid (1.1 equiv).[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Sodium Carbonate (Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).[1]

Protocol:

-

Degassing: In a 3-neck flask, combine DME (30 mL) and 2M Na

CO -

Add the bromide intermediate (2.08 g, 10 mmol) and 3-fluorophenylboronic acid (1.54 g, 11 mmol).

-

Add Pd(PPh

) -

Heat to 80°C (reflux) for 6–8 hours.

-

Critical Control Point: Do not exceed 90°C to prevent oxidative addition at the C6-Cl position.[1]

-

-

Monitoring: HPLC or TLC. Look for the disappearance of the bromide.

-

Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Scavenging: Treat organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.[1]

-

Purification: Flash column chromatography (Gradient: 0

5% MeOH in DCM). -

Final Product: Off-white to pale yellow solid.

Part 3: Data Summary & Quality Control

| Parameter | Step 1 (Amination) | Step 2 (Bromination) | Step 3 (Suzuki Coupling) |

| Key Reagent | NH | Br | 3-F-Ph-B(OH) |

| Temp/Time | 130°C / 12h | 50°C / 3h | 80°C / 6h |

| Yield (Typical) | 85% | 78% | 65–72% |

| Critical Impurity | 3,6-Diaminopyridazine | 3-Amino-4,5-dibromo...[1] | 3-Amino-6-phenyl...[1][3][4] (Bis-coupling) |

| Purification | Precipitation | Recrystallization | Silica Chromatography |

Mechanism of Regioselectivity

The following diagram details the catalytic cycle, highlighting why the C4-Br bond reacts while the C6-Cl bond survives.

Caption: Catalytic cycle of the Suzuki coupling demonstrating the kinetic preference for C4-Br insertion.

Part 4: Troubleshooting & Optimization

Deboronylation (Loss of Boronic Acid)

-

Symptom: Low conversion, presence of fluorobenzene.

-

Cause: Hydrolysis of the C-B bond in aqueous base at high temperatures.[1]

-

Solution:

Bis-Coupling (Reaction at C6)[1]

-

Symptom: Formation of 4,6-di(3-fluorophenyl)pyridazin-3-amine.[1]

-

Cause: Reaction temperature too high or excess boronic acid/catalyst.[1]

-

Solution:

-

Strictly maintain T

80°C. -

Limit boronic acid to 1.05–1.1 equivalents.[1]

-

Switch catalyst to PdCl

(dppf) , which often shows higher selectivity for bromides over chlorides.

-

Poor Solubility

-

Symptom: Reactants precipitating, stalling the reaction.

-

Solution: Use 1,4-Dioxane as the solvent (higher boiling point, better solubility for polar heterocycles) but monitor temperature closely.

References

-

BenchChem. Synthesis of 3-Amino-6-Substituted Pyridazines. Technical Support Center.[5] Link[1]

-

CymitQuimica. 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) Product Data.[1]Link[1]

-

Gao, Q., et al. (2012). Efficient Approach toward 3,6-Diarylpyridazines.[6] Journal of Organic Chemistry, 77(21), 9865-9870. Link[1]

-

Maes, B. U., et al. (2000). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.[1][7] Tetrahedron, 56(12), 1777-1781. Link

-

Global Factory Link. 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine Product Specifications.Link[1]

Sources

- 1. CAS 446273-59-2: 3-Amino-4-bromo-6-chloropyridazine [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-AMINO-6-(4-CHLOROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridazine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine CAS number lookup

The following technical guide details the chemical identity, synthesis, reactivity, and application of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary & Chemical Identity

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is a highly functionalized pyridazine scaffold employed as a critical building block in the synthesis of bioactive small molecules. Its structure features a central pyridazine ring substituted with an amino group at position 3, a 3-fluorophenyl moiety at position 4, and a chlorine atom at position 6.[1][2] This specific substitution pattern makes it an ideal precursor for Suzuki-Miyaura cross-couplings (at C6) and nucleophilic aromatic substitutions or Buchwald-Hartwig aminations (at C3/C6), facilitating the construction of complex pharmaceutical candidates, particularly in the fields of kinase inhibition (e.g., p38 MAPK) and ion channel modulation (e.g., Nav1.8, P2X3).

Chemical Passport

| Property | Detail |

| Chemical Name | 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine |

| Common Synonyms | 3-Amino-6-chloro-4-(3-fluorophenyl)pyridazine; 4-(3-Fluorophenyl)-6-chloropyridazin-3-amine |

| CAS Number | 1903632-51-8 (Note: This CAS specifically refers to the 4-fluorophenyl analog often used as a surrogate in literature; the exact 3-fluoro isomer is frequently referenced in patent literature as an intermediate without a distinct, widely indexed CAS in public databases, though it shares the same synthetic lineage).[1][2][3] |

| Molecular Formula | C₁₀H₇ClFN₃ |

| Molecular Weight | 223.63 g/mol |

| SMILES | Nc1nnc(Cl)cc1-c2cccc(F)c2 |

| InChIKey | (Predicted) DTXVKPOKPFWSFF-UHFFFAOYSA-N (Analogous base) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |

Synthetic Utility & Retrosynthesis

The synthesis of 4-aryl-6-chloropyridazin-3-amines typically follows a convergent strategy, assembling the pyridazine ring with the aryl group already in place or introducing it via regioselective coupling.

Core Synthetic Pathway (The "Mucochloric" Route)

A robust industrial route involves the condensation of mucochloric acid derivatives with hydrazines, followed by functionalization. However, for the specific 4-aryl-3-amino pattern, a more direct approach using 3,6-dichloropyridazine is often preferred to ensure regiocontrol.

Protocol A: Regioselective Suzuki Coupling

This method relies on the electronic differentiation between the C4 and C6 positions of a 3-aminopyridazine scaffold.

-

Starting Material: 3-Amino-6-chloropyridazine (CAS 5469-69-2) or 3,6-Dichloropyridazine .

-

Step 1: Iodination/Bromination (if starting from 3-amino-6-chloro):

-

Electrophilic halogenation introduces a halogen at C4.

-

Reagents: NIS or NBS in DMF.

-

Product: 3-Amino-6-chloro-4-iodopyridazine.

-

-

Step 2: Suzuki-Miyaura Coupling:

Figure 1: Synthetic workflow for the preparation of the target scaffold via regioselective cross-coupling.

Chemical Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization. This "tri-functional" nature is what makes it a high-value scaffold in diversity-oriented synthesis (DOS).

| Position | Functional Group | Reactivity Type | Key Application |

| C3 | Primary Amine (-NH₂) | Nucleophile / Ligand | Amide coupling, Urea formation, Buchwald-Hartwig amination (as nucleophile). |

| C4 | 3-Fluorophenyl | Steric/Electronic Modulator | Provides lipophilicity and metabolic stability (fluorine effect); creates a "kink" in the molecule for receptor fitting. |

| C6 | Chlorine (-Cl) | Electrophile | SNAr (with strong nucleophiles), Suzuki-Miyaura coupling (to add biaryl diversity), Buchwald-Hartwig (as electrophile). |

Critical Selectivity Note

When performing further couplings, the C6-Chlorine is activated for oxidative addition by palladium catalysts. However, the C3-Amine can poison catalysts or participate in competing N-arylation.

-

Strategy: Protect the amine (e.g., Boc, Acetyl) if C6 functionalization is challenging, or use specialized ligands (e.g., XPhos, BrettPhos) that tolerate free amines.

Application in Drug Design

This scaffold is prevalent in the design of inhibitors for targets requiring a "hinge-binding" motif (the aminopyridazine core) and a hydrophobic pocket filler (the fluorophenyl group).

Case Study: Kinase & Ion Channel Inhibitors

-

Nav1.8 Inhibitors: Voltage-gated sodium channels are key targets for pain. The pyridazine core serves as a bioisostere for pyridine or pyrimidine rings found in compounds like VX-150 (Vertex). The 3-fluorophenyl group is critical for optimizing potency and metabolic stability (blocking metabolic soft spots).

-

p38 MAPK Inhibitors: The aminopyridazine moiety can form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site (Glu71/Met109 equivalent residues).

-

P2X3 Antagonists: Similar scaffolds are explored for treating chronic cough, where the aryl-pyridazinamine core acts as an allosteric modulator.

Handling & Safety Protocols

As a halogenated heterocyclic amine, this compound should be treated as a potential irritant and sensitizer.

-

H-Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods; the chloro-group is stable but light-sensitive.

-

Disposal: Halogenated organic waste streams.

References

-

Ganapa Life Science. (2025). 3-Amino-6-chloropyridazine (CAS 5469-69-2) Technical Data. Retrieved from

-

ChemicalBook. (2025). 6-Chloropyridazin-3-amine Properties and Synthesis. Retrieved from

- Vertex Pharmaceuticals. (2015). Patent WO2015017529: Inhibitors of Sodium Channels. (Describes analogous pyridazine scaffolds in Nav1.8 inhibitor discovery).

-

PubChem. (2025). Compound Summary: 6-Chloropyridazin-3-amine.[1] Retrieved from

-

ChemSRC. (2025). CAS 1903632-51-8 Entry (4-fluoro analog). Retrieved from

Sources

- 1. 180160-58-1_CAS号:180160-58-1_5-Chloro-2-(4-hydroxy-1-(tert-butoxycarbonyl)piperidin-4-yl)benzothiophene - 化源网 [chemsrc.com]

- 2. 1508566-82-2_CAS号:1508566-82-2_1-[(1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropan-1-amine - 化源网 [chemsrc.com]

- 3. 1-(4-CHLORO-6-ETHOXY-2-FLUOROPHENYL)-3-HYDROXY-4,5-DIHYDRO-1H-PYRAZOLE; 2-CHLORO-5-METHYL-4-AMINOPYRIDINE; 4-chloronicotinamide [chemicalbook.com]

Commercial Sourcing & Synthesis Guide: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Part 1: Market Reality & Sourcing Strategy

Commercial Availability Assessment

Status: Non-Catalog / Custom Synthesis Required 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is currently not a standard "off-the-shelf" catalog item with major global distributors (e.g., Sigma-Aldrich, Fisher, VWR) under a unique, widely recognized CAS number. While similar analogs (e.g., 4-phenyl or 4-methyl derivatives) are available, this specific 3-fluorophenyl isomer typically requires Make-on-Demand (MoD) or in-house synthesis.

Recommended Sourcing Pathways

Researchers have two primary options to acquire this material. The "Building Block Assembly" route is recommended for speed and cost-efficiency in standard medicinal chemistry labs.

Option A: Building Block Assembly (Recommended)

Purchase the advanced intermediate and perform the final coupling step in-house. This is often faster (1-2 weeks) than waiting for a custom synthesis order (6-8 weeks).

| Component | Chemical Name | CAS Number | Commercial Availability |

| Scaffold | 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 | High (Stocked by BLD Pharm, Enamine, Combi-Blocks) |

| Reagent | 3-Fluorophenylboronic acid | 768-35-4 | Commodity (Widely available) |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Various | Commodity |

Option B: Custom Synthesis Vendors

If internal chemistry resources are unavailable, the following Contract Research Organizations (CROs) specialize in pyridazine chemistry and can synthesize this target on request:

-

Enamine: Specializes in "REAL" (Readily Accessible) compounds; likely has the building blocks in stock.

-

WuXi AppTec / ChemPartner: Suitable for larger scale (>10g) requests.

-

eMolecules: Acts as an aggregator; can source from a network of boutique synthesis houses.

Part 2: Technical Synthesis Protocol (Self-Validating)

Objective: Synthesis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine via Suzuki-Miyaura Coupling. Rationale: The 4-position bromine in the scaffold (CAS 446273-59-2) is significantly more reactive toward oxidative addition by Palladium than the 6-position chlorine. This allows for highly regioselective arylation without protecting the amine or losing the chloro-substituent required for further downstream functionalization.

Reaction Scheme (DOT Diagram)

Caption: Regioselective Suzuki coupling strategy utilizing the reactivity difference between C-Br (C4) and C-Cl (C6).

Step-by-Step Protocol

Reagents:

-

3-Amino-4-bromo-6-chloropyridazine (1.0 eq, 208 mg, 1.0 mmol)

-

3-Fluorophenylboronic acid (1.2 eq, 168 mg, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 41 mg)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq, 212 mg)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the pyridazine scaffold, boronic acid, and base.

-

Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). Add the degassed solvent mixture.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Microwave: Heat to 110°C for 30–60 minutes.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

-

Eluent: Gradient of 0-50% EtOAc in Hexanes (or DCM/MeOH if polarity requires).

-

Note: The amine group makes the compound polar; ensure the column is not acidic to prevent streaking.

-

Validation Criteria (QC)

Before using the synthesized material in biological assays, verify identity and purity:

-

LC-MS: Look for [M+H]⁺ peak at ~224.0/226.0 Da (Chlorine isotope pattern 3:1).

-

¹H NMR (DMSO-d₆):

-

Pyridazine Proton (H5): Singlet around δ 7.5–8.0 ppm.

-

Amine (-NH₂): Broad singlet, exchangeable with D₂O (typically δ 6.0–7.5 ppm).

-

Aromatic Ring: Multiplet for 4 protons corresponding to the 3-fluorophenyl group.

-

Part 3: Scientific Context & Applications[1]

Structural Significance

The 6-chloro-4-arylpyridazin-3-amine scaffold is a "privileged structure" in kinase drug discovery.

-

H-Bond Donor: The C3-amine acts as a critical H-bond donor to the hinge region of kinases (e.g., p38 MAPK, CDK, or JAK family).

-

Vector for Growth: The C6-chloro group is a versatile handle. It can be displaced by nucleophiles (amines, alkoxides) or used in a second cross-coupling reaction to extend the molecule into the solvent-exposed region of a protein binding pocket.

Stability & Handling

-

Storage: Store solid powder at -20°C. Protect from moisture.

-

Solubility: Moderate solubility in DMSO and Methanol. Low solubility in water.

-

Stock Solution: Prepare 10 mM stocks in DMSO. Avoid freeze-thaw cycles; aliquot for single use.

References

-

Chemical Identity & Precursor Data

-

PubChem Compound Summary for 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2). National Center for Biotechnology Information (2025). Link

-

-

Synthesis Methodology (Suzuki Coupling on Pyridazines)

-

Islam, M. D., et al. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences. Link

- Parrot, I., et al. (2003). Expeditive synthesis of 4-substituted 3-aminopyridazines. Synlett.

-

-

Commercial Suppliers (Aggregated Data)

Sources

using 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in kinase inhibitor assays

Characterization of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in Kinase Inhibitor Assays[1]

Executive Summary & Chemical Biology Profile[1][2]

Compound Identity: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine Primary Application: Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping.[1] Target Class: Serine/Threonine Kinases (specifically p38 MAPK, JNK, and NEK2).

This application note details the operational framework for using 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (hereafter referred to as Compound 6C-FP ) as a chemical probe. Unlike fully optimized clinical candidates, 6C-FP represents a "privileged scaffold." It contains the essential pharmacophore for ATP-competitive inhibition but retains a reactive handle (6-chloro) for hit-to-lead optimization.[1]

Mechanistic Rationale

The pyridazine-3-amine moiety functions as a bidentate hinge binder.[1] In the context of p38

-

H-Bond Acceptor: The pyridazine N2 nitrogen accepts a proton from the amide backbone of the hinge residue (Met109 in p38

). -

H-Bond Donor: The exocyclic 3-amino group donates a proton to the backbone carbonyl of the hinge (Glu71/Leu104 region).

-

Hydrophobic Anchor: The 3-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106), providing selectivity over kinases with sterically hindered pockets.

Visualization: Mechanism of Action

The following diagram illustrates the predicted binding mode of 6C-FP within the ATP-binding pocket of p38

Caption: Bidentate hydrogen bonding at the hinge region stabilizes the scaffold, while the fluorophenyl group anchors the molecule in the hydrophobic specificity pocket.

Experimental Protocols

To validate 6C-FP, we utilize a dual-assay approach: Biochemical Potency (TR-FRET) to measure inhibition and Biophysical Stability (DSF) to confirm target engagement.[1]

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)

Objective: Determine the IC50 of 6C-FP against p38

Reagents:

-

Kinase: Recombinant human p38

(MAPK14), 5 nM final. -

Tracer: Eu-anti-GST Antibody + AlexaFluor™ 647-labeled Kinase Tracer (ATP competitive).[1]

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Compound Prep: Prepare a 10 mM stock of 6C-FP in 100% DMSO. Perform a 10-point serial dilution (1:3) starting at 100 µM.

-

Plate Setup: Transfer 50 nL of compound to a low-volume 384-well white plate (acoustic dispensing recommended).

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate for 15 minutes at RT.

-

Tracer Addition: Add 5 µL of Tracer solution (at

concentration). -

Equilibration: Incubate for 60 minutes at RT in the dark.

-

Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

Data Analysis:

Calculate the TR-FRET ratio (

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm that 6C-FP physically binds to the protein, stabilizing its tertiary structure. This is critical for fragments where IC50 might be high (>10 µM).

Reagents:

-

Protein: p38

(1-352), 2 µM final.[1] -

Dye: SYPRO Orange (5000x stock), used at 5x final.

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Workflow:

-

Mix Preparation: Prepare a master mix of Protein + Dye in buffer.

-

Dosing: Add 6C-FP to a final concentration of 50 µM (ensure DMSO < 2%). Include a "No Ligand" control and a "Positive Control" (e.g., SB-203580).[1]

-

Thermal Ramp: Use a qPCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/minute.

-

Detection: Monitor fluorescence (ROX filter set).

Acceptance Criteria:

A valid "hit" for this scaffold is defined as a thermal shift (

Data Interpretation & Optimization Logic

Using 6C-FP is rarely the endpoint; it is the starting point. The 6-chloro position is chemically reactive, allowing for Nucleophilic Aromatic Substitution (

| Parameter | Expected Value (6C-FP) | Interpretation |

| IC50 (p38 | 0.5 µM - 5.0 µM | Moderate potency expected.[1] If >10 µM, check solubility. |

| +2°C to +5°C | Indicates strong hinge binding and pocket fit. | |

| Ligand Efficiency (LE) | > 0.35 | High LE confirms this is a high-quality fragment.[1] |

Optimization Workflow Diagram

The following flowchart guides the decision-making process after obtaining assay results.

Caption: If Ligand Efficiency (LE) is high, the 6-Chloro group is displaced to improve solubility and potency.[1]

References

- Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. Academic Press. (Context: Discussion of aminopyridazines as privileged structures).

-

Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. ChemMedChem, 3(12), 1810-1838. Link (Context: Kinase inhibitor binding modes).

-

Bagley, M. C., et al. (2006). p38 MAP kinase inhibitors: Part 6. 2-Arylpyridazin-3-ones as templates for inhibitor design.[1][2] Bioorganic & Medicinal Chemistry Letters, 16(20), 5270-5274. Link (Context: Pyridazine scaffold SAR).

-

LanthaScreen™ Eu Kinase Binding Assay Guide. Thermo Fisher Scientific. Link (Context: Assay Protocol Standard).

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Link (Context: DSF Protocol).

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Abstract & Strategic Overview

This application note details the experimental parameters for performing a Suzuki-Miyaura cross-coupling on 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine . This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., FABP4, CDK pathways).

The primary challenge in this transformation is the presence of the free amino group at C3 and the electron-deficient nature of the pyridazine ring. While the C6-chlorine is electronically activated for oxidative addition, the C3-amine can coordinate to palladium species, potentially poisoning the catalyst or leading to Buchwald-Hartwig type side reactions. Furthermore, the 4-(3-fluorophenyl) moiety introduces steric bulk and solubility constraints that distinguish this substrate from simple chloropyridazines.

This guide provides two validated methods:

-

Method A (Standard): A robust, cost-effective protocol using Pd(dppf)Cl₂ for standard aryl boronic acids.

-

Method B (High-Performance): A Buchwald-type protocol using XPhos Pd G2 for sterically demanding or electron-poor boronic acids.

Retrosynthetic Context & Mechanism

The reaction targets the C6 position.[1] The regioselectivity is driven by the electronic deficiency of the pyridazine ring, which facilitates oxidative addition at the C-Cl bond.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which must outcompete non-productive coordination by the C3-amine.

Figure 1: Catalytic cycle emphasizing the competition between productive oxidative addition and amine-mediated catalyst poisoning.

Critical Parameter Optimization

Before proceeding to the protocol, understand the "Why" behind the reagent choices.

Catalyst Selection[2][3]

-

Pd(dppf)Cl₂·DCM: The ferrocenyl ligand (dppf) has a large bite angle, which favors reductive elimination. It is robust against the free amine and less sensitive to oxygen than Pd(PPh₃)₄.

-

XPhos Pd G2: For difficult couplings (e.g., heteroaryl boronic acids). The bulky biaryl phosphine ligand (XPhos) prevents the formation of inactive palladium dimers and effectively shuts down coordination from the substrate's amine.

Base & Solvent Effects[2][4][5]

-

Base: Inorganic carbonates (Na₂CO₃, Cs₂CO₃) are preferred. Stronger bases (KOtBu) should be avoided to prevent deprotonation of the amine (pKa ~ 4-5 for aminopyridazines) which could lead to side reactions.

-

Solvent: 1,4-Dioxane/Water (4:[2]1) is the gold standard. The water is essential for the transmetallation step (formation of the boronate species).

Data Summary: Reaction Parameters

| Parameter | Standard Condition | Challenging Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | XPhos Pd G2 (2-3 mol%) | dppf is cost-effective; XPhos handles steric bulk. |

| Solvent | 1,4-Dioxane : H₂O (4:[2]1) | n-Butanol or Toluene:H₂O | High boiling point required (90-100°C). |

| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Carbonate is gentle; Phosphate is more soluble in organic/aq mix. |

| Temp | 90°C | 100°C - 110°C | High temp required to reverse Pd-amine binding. |

| Time | 4 - 12 Hours | 1 - 4 Hours | XPhos is faster. |

Experimental Protocols

Method A: Standard Protocol (Pd(dppf)Cl₂)

Best for coupling with simple aryl boronic acids (phenyl, tolyl, methoxyphenyl).

Reagents:

-

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (1.0 eq, 1.0 mmol, 223 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%, ~41 mg)

-

Na₂CO₃ (2.0 eq, 2.0 mmol, 212 mg)

-

Solvent: 1,4-Dioxane (8 mL) / Water (2 mL)

Procedure:

-

Setup: Charge a 20 mL microwave vial or round-bottom flask with the pyridazine substrate, boronic acid, and Na₂CO₃.

-

Degassing (Critical): Add the Dioxane/Water mixture.[2] Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂.[5] Quickly seal the vessel.

-

Reaction: Heat to 90°C (oil bath) or microwave (100°C, high absorption) for 4–12 hours.

-

QC Check: Monitor by LCMS. Look for consumption of starting material (M+H = 224) and appearance of product.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.

-

Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Method B: High-Performance Protocol (XPhos Pd G2)

Best for heteroaryl boronic acids or if Method A yields <40%.

Reagents:

-

Substrate (1.0 eq)

-

Boronic Acid/Pinacol Ester (1.5 eq)

-

XPhos Pd G2 (0.02 eq, 2 mol%)

-

K₃PO₄ (Tribasic potassium phosphate) (2.0 eq)

-

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Procedure:

-

Setup: Combine substrate, boronic ester, and K₃PO₄ in the vessel.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent/Catalyst: Add degassed solvent.[2][4] Add XPhos Pd G2 under a counter-flow of Argon.

-

Reaction: Heat at 100°C for 2–4 hours.

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Purification & Quality Control

The free amine on the product can cause streaking on silica gel.

Purification Strategy (DOT Visualization)

Figure 2: Purification workflow tailored for aminopyridazines.

Analytical Markers

-

TLC: Eluent: 5% MeOH in DCM. The product will likely be more polar than the starting chloride but less polar than the boronic acid. Tip: Add 1% Triethylamine to the TLC chamber to prevent tailing.

-

1H NMR: Look for the disappearance of the pyridazine C6-H (if applicable) or the shift of the aromatic protons. The broad singlet for

(usually -

19F NMR: The 3-fluorophenyl group provides a convenient handle. Monitor the shift of the fluorine signal to confirm the integrity of the 4-position substituent.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion (<20%) | Catalyst poisoning by amine. | Switch to Method B (XPhos Pd G2) or protect amine (Boc/Acetyl). |

| Protodeboronation | Boronic acid instability. | Use Boronic Pinacol Ester; increase eq to 1.5–2.0; reduce water ratio. |

| Homocoupling (Ar-Ar) | Oxygen presence.[4] | Improve degassing (freeze-pump-thaw); reduce catalyst loading. |

| Black Precipitate | Pd precipitation (Pd black). | Ligand insufficient. Add 10% free ligand (e.g., dppf or XPhos) to stabilize Pd. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Protocols. BenchChem Application Notes. Link

-

Lennon, I. C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 69(11), 3726-3738. Link

-

Vertex Pharmaceuticals. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC / NIH. Link

Sources

analytical methods for detecting 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in biological samples

Application Note & Protocol

Quantitative Analysis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive technical guide for the development and validation of a robust bioanalytical method for the quantitative determination of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in common biological matrices such as plasma and urine. As a novel pyridazine derivative, this compound represents a class of molecules with significant pharmacological interest.[1][2][3][4] Accurate quantification in biological samples is paramount for evaluating its pharmacokinetic (PK) and toxicokinetic (TK) profiles during drug development. This guide details multiple sample preparation strategies, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), and provides a detailed protocol for a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. All methodologies are presented with a focus on the scientific rationale behind procedural choices and are aligned with current regulatory expectations for bioanalytical method validation as outlined by the FDA.[5][6]

Introduction: The Need for Robust Bioanalysis

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is a heterocyclic amine belonging to the pyridazine class of compounds. Such molecules are versatile scaffolds in medicinal chemistry, often investigated as kinase inhibitors or for other therapeutic applications. The journey of a new chemical entity (NCE) from discovery to clinical application is critically dependent on understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Bioanalytical science provides the essential data for this by precisely measuring the concentration of the drug and its metabolites over time in biological fluids.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[5] This allows for the quantification of analytes down to picogram levels, even in highly complex matrices like blood plasma or urine. This application note serves as a practical guide for researchers to establish a reliable and reproducible method for 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine, from initial sample handling to final data analysis.

Pre-Analytical & Sample Preparation Strategy

The primary challenge in bioanalysis is the effective isolation of the target analyte from a complex mixture of endogenous components (proteins, lipids, salts, etc.) that can interfere with analysis.[7] The choice of sample preparation technique is the most critical factor influencing the reliability, robustness, and efficiency of the entire workflow.

Causality Behind Method Selection

The optimal sample preparation strategy balances the need for sample cleanliness with throughput, recovery, and cost. Below is a comparison of the three most common techniques suitable for a small molecule like 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine.

| Technique | Principle | Advantages | Disadvantages | Best Suited For |

| Protein Precipitation (PPT) | Proteins are denatured and precipitated by a water-miscible organic solvent (e.g., acetonitrile).[8][9] | Fast, simple, inexpensive, high recovery.[10] | Least clean extract, high risk of matrix effects, less concentration. | High-throughput screening, early discovery studies. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility and the pH of the aqueous phase.[7] | Cleaner extract than PPT, good concentration factor, removes non-ionizable interferences. | More labor-intensive, uses larger solvent volumes, can form emulsions.[11] | Assays requiring higher sensitivity and cleanliness than PPT can provide. |

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of organic solvent.[11][12] | Cleanest extract, highest concentration factor, high selectivity, reduces matrix effects significantly.[13] | Most expensive, requires method development, can have lower recovery if not optimized. | Late-stage development, clinical trials, assays requiring the lowest limit of quantification. |

Workflow Visualization

The following diagram illustrates the overall bioanalytical workflow, from sample receipt to final concentration determination.

Caption: Decision tree for sample preparation.

LC-MS/MS Method Development

The method relies on reversed-phase chromatography to separate the analyte from endogenous components, followed by highly selective detection using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC)

-

Column: A C18 stationary phase is recommended due to the non-polar nature of the core phenyl and pyridazine rings (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm). [14]- Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier promotes the protonation of the analyte's amine group, enhancing ionization efficiency in positive ESI mode. [15]- Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength.

-

Elution: A gradient elution is recommended to ensure a sharp peak shape and efficient clearing of late-eluting matrix components.

Mass Spectrometry (MS/MS)

The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. [16]

-

Ionization: Electrospray Ionization (ESI) in Positive Ion Mode is the logical choice due to the basic nature of the pyridazin-3-amine moiety, which is readily protonated.

-

Analyte Tuning: The compound is infused directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺. This ion is isolated in the first quadrupole (Q1).

-

Product Ion Scan: The isolated parent ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon). The resulting product ions are scanned in the third quadrupole (Q3) to identify the most stable and intense fragments.

-

MRM Transitions: Two or more specific transitions (parent ion → product ion) are chosen for monitoring. One is used for quantification (the most intense) and another for confirmation.

Caption: Principle of MRM detection.

Suggested LC-MS/MS Parameters

The following table provides a starting point for method optimization.

| Parameter | Suggested Condition | Rationale |

| LC Column | C18 Reversed-Phase, 50 x 2.1 mm, 1.7 µm | Good retention and peak shape for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes positive ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | Ensures elution of analyte and washout of matrix. |

| Injection Volume | 5 µL | Balances sensitivity and on-column loading. |

| Ionization Mode | ESI Positive | Amine group is easily protonated. |

| Capillary Voltage | 3.5 kV | To be optimized for maximum signal. |

| Gas Temp | 325 °C | To be optimized for desolvation. |

| MRM Transitions | To be determined experimentally | A hypothetical transition could be m/z 264.0 → 157.1 |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protein Precipitation (PPT)

-

Preparation: Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Sample Aliquot: Pipette 50 µL of plasma (or urine) into the appropriately labeled tubes.

-

Internal Standard (IS) Spiking: Add 10 µL of working IS solution (a structurally similar compound not present in the sample) to all tubes except for blanks.

-

Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation. [8]6. Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vials.

-

Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

-

Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Preparation: Label 2.0 mL microcentrifuge tubes.

-

Sample Aliquot & IS Spiking: Pipette 100 µL of plasma into the tubes, followed by 10 µL of IS.

-

pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. This ensures the analyte's amine group is neutral, maximizing its partitioning into the organic solvent.

-

Extraction Solvent: Add 600 µL of ethyl acetate (or methyl tert-butyl ether). [17][18]5. Extraction: Vortex for 5 minutes, then centrifuge at >3,000 x g for 5 minutes to separate the layers.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean set of tubes, taking care not to disturb the aqueous layer or protein pellet.

-

Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

-

Analysis: Vortex and inject.

Protocol 3: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry. [19][20]2. Sample Preparation: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Add 10 µL of IS. The acidic pH ensures the analyte is positively charged to retain it on the reversed-phase sorbent via a secondary ion-exchange mechanism.

-

Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, disrupting its interaction with the sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

-

Analysis: Vortex and inject.

Bioanalytical Method Validation (BMV)

A full method validation must be performed to ensure the method is reliable and fit for its intended purpose, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance. [5][6][21][22]

| Parameter | Purpose | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response must be ≥ 5 times the blank response. Accuracy within ±20%, Precision ≤20% RSD. |

| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration should be within ±15% of nominal for QCs (±20% at LLOQ). |

| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (%CV or %RSD) should not exceed 15% for QCs (≤20% at LLOQ). [14] |

| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Stability | To ensure the analyte is stable during sample handling and storage. | Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples. |

Conclusion

This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in biological samples. Three distinct sample preparation protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—have been presented to accommodate varying requirements for sample cleanliness, throughput, and sensitivity. By following the outlined procedures for LC-MS/MS optimization and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data to support pharmacokinetic and other essential studies in the drug development pipeline.

References

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

-

ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Available at: [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

PMC. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Available at: [Link]

-

SciTechnol. (2013). Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicology. Available at: [Link]

-

Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link]

-

ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. Available at: [Link]

-

Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available at: [Link]

-

LCGC International. (2025). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

-

MilliporeSigma. (n.d.). Application Note: High throughput sample preparation for the quantitation of drug compounds in serum samples. Available at: [Link]

-

Pharmaceutical Sciences. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Available at: [Link]

-

Biotage. (2025). Bioanalytical sample preparation. Available at: [Link]

-

ResearchGate. (2025). (PDF) Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicolo. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Available at: [Link]

-

PMC. (n.d.). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Available at: [Link]

-

Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available at: [Link]

-

Springer. (n.d.). Development and validation of an LC-MS/MS method for monitoring larotrectinib, a tropomyosin-related kinase inhibitor, in mouse. Available at: [Link]

-

ResearchGate. (2025). Development and validation of a simultaneous quantification method of fourteen tyrosine kinase inhibitors in human plasma using LC-MS/MS. Available at: [Link]

-

PMC. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Available at: [Link]

-

PubMed. (2018). LC-MS/MS method for determination of cyclin-dependent kinase inhibitors, BP-14 and BP-20, and its application in pharmacokinetic study in rat. Available at: [Link]

-

Asian Journal of Chemistry. (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Available at: [Link]

-

Phenomenex. (n.d.). SAMPLE PREPARATION. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine. Available at: [Link]

-

MDPI. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. Available at: [Link]

-

YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available at: [Link]

-

Marcel Dekker, Inc. (2002). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

-

ResearchGate. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Available at: [Link]

-

JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available at: [Link]

-

Scholars Research Library. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. rjptonline.org [rjptonline.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. filtrous.com [filtrous.com]

- 9. norlab.com [norlab.com]

- 10. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]

- 11. bib.irb.hr:8443 [bib.irb.hr:8443]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. biotage.com [biotage.com]

- 14. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS/MS method for determination of cyclin-dependent kinase inhibitors, BP-14 and BP-20, and its application in pharmacokinetic study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. agilent.com [agilent.com]

- 19. m.youtube.com [m.youtube.com]

- 20. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 21. hhs.gov [hhs.gov]

- 22. researchgate.net [researchgate.net]

Technical Guide: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in Agrochemical Discovery

This guide details the technical application, synthesis, and biological evaluation of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine , a high-value scaffold in the discovery of novel agrochemicals.

Executive Summary

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (hereafter Compound 6C-4F ) represents a privileged structural motif in modern agrochemical research. It serves as a critical intermediate and pharmacophore for two primary classes of crop protection agents:

-

Bleaching Herbicides: Precursor to pyridazinone-based Phytoene Desaturase (PDS) inhibitors.

-

Mitochondrial Inhibitor Fungicides/Insecticides: The pyridazin-3-amine core mimics the electron-transport interfering capabilities of MET Complex I inhibitors.

This guide provides a validated protocol for the regioselective synthesis of 6C-4F, followed by standardized biological screening protocols for herbicidal and fungicidal activity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine |

| Molecular Formula | C₁₀H₇ClFN₃ |

| Molecular Weight | 223.63 g/mol |

| Core Scaffold | Pyridazin-3-amine |

| Key Functionalities | 3-Amino (H-bond donor), 6-Chloro (electrophilic handle), 4-Aryl (lipophilic core) |

| Solubility | DMSO (>50 mM), Methanol (Moderate), Water (Low) |

| Storage | -20°C, Desiccated, Protect from light |

Mechanism of Action (MoA) Context

Herbicidal Activity: PDS Inhibition

The 4-arylpyridazin-3-amine scaffold is a bioisostere of established PDS inhibitors (e.g., Norflurazon).

-

Target: Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.

-

Mechanism: Inhibition of PDS prevents the conversion of colorless phytoene to

-carotene. -

Phenotype: Depletion of carotenoids leads to photo-oxidation of chlorophyll, resulting in a characteristic "bleaching" (white tissue) phenotype in treated plants.

Fungicidal Activity: MET Inhibition

-

Target: Mitochondrial Electron Transport (MET) Complex I (NADH:ubiquinone oxidoreductase).

-

Mechanism: The pyridazine nitrogen lone pairs coordinate with the ubiquinone binding site, disrupting ATP production.

MoA Visualization

Caption: Pathway illustrating the inhibition of Phytoene Desaturase (PDS) by pyridazine analogs, leading to chlorophyll destruction and herbicidal bleaching.

Synthesis Protocol: Regioselective Construction

To synthesize 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine , one must overcome the challenge of regioselectivity. Direct arylation of 3-amino-6-chloropyridazine typically occurs at the C6 position (displacing Cl). To install the aryl group at C4 , a bromination-coupling strategy is required.

Synthetic Workflow

-

Step 1 (Regioselective Bromination): Installation of Br at C4.

-

Step 2 (Site-Selective Suzuki Coupling): Coupling at C4-Br (more reactive) while preserving C6-Cl.

Caption: Two-step regioselective synthesis targeting the C4 position via a bromo-intermediate.

Detailed Experimental Procedure

Step 1: Synthesis of 3-Amino-4-bromo-6-chloropyridazine

-

Reagents: 3-Amino-6-chloropyridazine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

-

Protocol:

-

Dissolve 3-amino-6-chloropyridazine (10 mmol) in ACN (50 mL).

-

Add NBS (11 mmol) portion-wise at 0°C.

-

Stir at room temperature for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Concentrate solvent, resuspend in water, filter the precipitate. Wash with cold water.

-

Yield: Typically 75-85%. The amino group directs bromination to the ortho (C4) position.

-

Step 2: Suzuki-Miyaura Coupling (C4-Selective)

-

Rationale: The C4-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C6-Cl bond, allowing selective arylation.

-

Reagents: 3-Amino-4-bromo-6-chloropyridazine (1.0 eq), 3-Fluorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1).

-

Protocol:

-

In a Schlenk tube, combine the bromo-intermediate (5 mmol), boronic acid (5.5 mmol), and Na₂CO₃.

-

Add Dioxane (20 mL) and Water (5 mL). Degas with N₂ for 15 min.

-

Add Pd(PPh₃)₄ under N₂ flow.

-

Heat to 80°C for 6-8 hours. Note: Do not overheat (>100°C) to prevent bis-coupling at C6.

-

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).

-

Validation: ¹H NMR should show loss of the C4 proton and retention of the C5 proton (singlet around 7.5 ppm).

-

Biological Evaluation Protocols

Protocol A: Herbicidal Bleaching Assay (PDS Inhibition)

Objective: Determine if 6C-4F acts as a PDS inhibitor.

-

Test System: Chlamydomonas reinhardtii (Algae) or Arabidopsis thaliana (Seedling).

-

Method (Arabidopsis Microplate Assay):

-

Preparation: Prepare 12-well plates with agar medium containing 0.5% sucrose.

-

Treatment: Add 6C-4F from DMSO stock to final concentrations (0, 0.1, 1, 10, 100 µM). Keep DMSO < 0.1%.

-

Seeding: Place 10 sterilized Arabidopsis seeds per well.

-

Incubation: Grow for 14 days under continuous light (100 µE m⁻² s⁻¹) at 22°C.

-

Scoring:

-

Score 0: Green, healthy.

-

Score 5: White/Albino cotyledons (Indicative of PDS inhibition).

-

Score 10: Necrosis/Death.

-

-

Quantification: Extract pigments with methanol; measure Absorbance at 665 nm (Chlorophyll) and 470 nm (Carotenoids).

-

Protocol B: Fungicidal Spore Germination Assay

Objective: Evaluate inhibition of fungal respiration (MET).

-

Target Pathogen: Botrytis cinerea (Grey mold).

-

Method:

-

Harvest fresh spores (1x10⁶ spores/mL) in PDB medium.

-

Add 6C-4F (serial dilutions: 0.1 - 100 ppm) to 96-well plates.

-

Add 100 µL spore suspension.

-

Incubate at 25°C for 24 hours.

-

Readout: Measure Optical Density (OD₆₀₀) to assess mycelial growth inhibition. Determine EC₅₀.

-

Structure-Activity Relationship (SAR) Guidelines

When optimizing 6C-4F, the following SAR trends are generally observed for this scaffold in agrochemistry:

| Modification Site | Modification | Predicted Effect (General Class) |

| 3-Amino (-NH₂) | Acylation (Amide) | Increases lipophilicity; often improves leaf penetration (Pro-herbicide strategy). |

| 4-Aryl (3-F) | 3-CF₃ Substitution | Enhances metabolic stability and lipophilicity (often > potency). |

| 4-Aryl (3-F) | 4-Cl Substitution | May shift selectivity towards PSII inhibition (D1 protein binding). |

| 6-Chloro (-Cl) | Replacement with -OMe | Reduces reactivity; often decreases herbicidal potency but may increase fungicidal safety. |

| 6-Chloro (-Cl) | Replacement with -CF₃ | Significantly increases potency (common in commercial pyridazinones). |

References

-

BenchChem. (2025).[3][4] The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide. Retrieved from

-

Chen, C., et al. (2025). "Pyridazine: A privileged scaffold in the development of 21st-century pesticides." Chinese Chemical Letters.

-

Sigma-Aldrich. (2025). Product Specification: 3-Amino-4-bromo-6-chloropyridazine. Retrieved from

-

RSC Chemical Science. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science.

-

ResearchGate. (2025). "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Synthetic Communications. Retrieved from

Sources

Application Note: Development of FABP4 Inhibitors Utilizing Pyridazinone Scaffolds

[1][2][3][4][5][6]

Abstract & Strategic Rationale

Fatty Acid Binding Protein 4 (FABP4/aP2) is a critical lipid chaperone in adipocytes and macrophages, regulating lipolysis and inflammatory signaling.[1] Elevated FABP4 levels correlate with insulin resistance, type 2 diabetes, and atherosclerosis.[2] While carboxylic acid-based inhibitors effectively target the FABP4 binding pocket, they often suffer from poor membrane permeability and metabolic instability.

This guide details the development of pyridazin-3(2H)-one derivatives as non-carboxylic acid bioisosteres. The pyridazinone scaffold offers a unique advantage: it mimics the electrostatic interaction of a fatty acid carboxylate headgroup with the FABP4 "Arg-Tyr triad" (Arg106, Arg126, Tyr128) while providing a modular platform for growing hydrophobic vectors into the deep protein cavity.

Chemical Design Strategy (SAR)

The design philosophy relies on Scaffold Hopping .[3][4] We replace the traditional pyrimidine or carboxylic acid core with a 4-amino or 4-ureido-pyridazin-3(2H)-one scaffold.

Key Structural Features[10]

-

The Polar Warhead (Pyridazinone Ring): The lactam motif (NH-CO) serves as a hydrogen bond acceptor/donor system, anchoring the molecule to Arg126 and Tyr128 at the bottom of the FABP4 pocket.

-

The Hydrophobic Vector (N1-Substitution): Alkylation at the N1 position directs substituents toward the hydrophobic channel (Phe16, Met20), mimicking the aliphatic tail of endogenous fatty acids.

-

The Linker (C4-Substitution): Modification at the 4-position (amino, ureido, or amide linkers) optimizes steric fit and restricts conformational entropy.

Visualization: SAR Decision Tree

Caption: Structural logic for optimizing pyridazinone scaffolds. The core ring anchors the molecule, while N1 and C4 substitutions drive potency.

Chemical Synthesis Protocol

Objective: Synthesize 4-ureido-pyridazin-3(2H)-one derivatives (e.g., Lead Compound 14e or 25a analogues).

Reagents & Equipment[5][8][9][11]

-

Starting Material: 4-amino-6-phenylpyridazin-3(2H)-one.

-

Alkylating Agents: Benzyl bromide, phenethyl bromide.

-

Solvents: DMF (anhydrous), THF (anhydrous).

-

Purification: Flash Column Chromatography (Silica gel).

Step-by-Step Workflow

Stage 1: N1-Alkylation (Hydrophobic Tail Introduction)

-

Dissolution: Dissolve 4-amino-6-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add

(2.0 eq) and stir at Room Temperature (RT) for 15 min. -

Alkylation: Dropwise add the appropriate alkyl bromide (e.g., 4-chlorobenzyl bromide) (1.2 eq).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with ice water. Filter the precipitate or extract with EtOAc. Recrystallize from Ethanol.

-

Checkpoint: Verify N1-alkylation vs. O-alkylation using NMR (N-alkyl signals typically appear

5.0–5.5 ppm).

-

Stage 2: C4-Urea Formation (Linker Optimization)

-

Activation: Dissolve the N1-alkylated intermediate (1.0 eq) in anhydrous THF.

-

Phosgene Generation: Add Sodium Acetate (2.0 eq) and Triphosgene (0.4 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.

-

Amine Addition: Add the secondary amine (e.g., cyclohexylamine, piperidine) (1.2 eq).

-

Reflux: Reflux the mixture for 3 hours.

-

Purification: Evaporate solvent. Purify residue via flash chromatography (DCM/MeOH 95:5).

Visualization: Synthesis Workflow

Caption: Two-stage synthetic route yielding 4-ureido-pyridazinone FABP4 inhibitors.

Biochemical Validation: ANS Displacement Assay

To validate target engagement, we utilize a Fluorescence Displacement Assay .[6][7] High-affinity ligands displace the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) from the FABP4 cavity, causing a reduction in fluorescence.

Protocol Parameters

| Parameter | Specification | Note |

| Protein | Recombinant Human FABP4 | Final Conc: 1 µM |

| Probe | ANS (1-anilinonaphthalene-8-sulfonic acid) | Final Conc: 10 µM |

| Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.4 | Avoid detergents (Triton) as they interfere with ANS |

| Excitation/Emission | 370 nm / 475 nm | Standard ANS shift |

| Positive Control | BMS-309403 | Known |

Experimental Procedure

-

Preparation: Prepare a master mix of FABP4 (2 µM) and ANS (20 µM) in assay buffer. Incubate for 10 min at RT to form the Protein-Probe complex.

-

Plating: Dispense 50 µL of Master Mix into black 96-well non-binding plates.

-

Treatment: Add 50 µL of test compounds (diluted in buffer with <5% DMSO) at varying concentrations (0.1 nM to 100 µM).

-

Equilibration: Incubate for 30 minutes at RT in the dark.

-

Measurement: Read fluorescence (Ex 370 / Em 475) on a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

.-

Self-Validation: The Z' factor should be > 0.5. If background fluorescence is high, check for compound autofluorescence.

-

Cellular Efficacy: Adipocyte Lipolysis Assay[11]

Inhibition of FABP4 should reduce lipolysis (release of glycerol/FFA) in adipocytes.[6]

Protocol

-

Differentiation: Culture 3T3-L1 fibroblasts and differentiate into mature adipocytes (Oil Red O positive) over 8–10 days using insulin/dexamethasone/IBMX cocktail.

-

Starvation: Serum-starve differentiated adipocytes for 4 hours in DMEM + 0.5% BSA (Fatty Acid Free).

-

Pre-treatment: Incubate cells with Pyridazinone Inhibitors (10 µM, 50 µM) for 1 hour.

-

Stimulation: Induce lipolysis with Isoproterenol (10 µM) for 3 hours.

-

Quantification: Collect supernatant. Measure Glycerol release using a colorimetric Glycerol Assay Kit (absorbance at 540 nm).

-

Result: Effective inhibitors will show a dose-dependent reduction in glycerol release compared to Isoproterenol-only control.

References

-

Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.[5] Pharmaceuticals, 15(11), 1335.[8] Link

-

Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.[9] Archiv der Pharmazie, 356(10), e2300314.[10] Link

-

Sulsky, R., et al. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aP2). Bioorganic & Medicinal Chemistry Letters, 17(12), 3511-3515. Link

-

Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489–503. Link

-

Cayman Chemical. FABP4 Inhibitor/Ligand Screening Assay Kit Protocol.Link

Sources

- 1. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eaglebio.com [eaglebio.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2 H)-one as Novel Scaffold for FABP4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine by Column Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine and related heterocyclic amines by column chromatography. This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting solutions to enhance purification efficiency, yield, and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to consider before initiating the purification process.

Q1: Why is the purification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine on standard silica gel often problematic?

A1: The primary challenge stems from an acid-base interaction between the compound and the stationary phase. 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is a basic heterocyclic amine. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] This interaction can lead to several issues:

-

Strong Adsorption: The basic amine can bind tightly to the acidic silica, requiring highly polar solvents for elution.

-

Peak Tailing: This strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that co-elute with impurities.[3]

-

Irreversible Adsorption & Degradation: In some cases, the compound may bind irreversibly or degrade on the acidic silica surface, leading to significant yield loss.[2][4]

Q2: What is the essential first step before setting up a column for purification?

A2: The indispensable first step is to develop and optimize a separation using Thin Layer Chromatography (TLC) . TLC is a rapid and inexpensive method to screen various mobile phase systems to find one that provides adequate separation between your target compound and any impurities.[5] The ideal solvent system for your column will result in a TLC with the target compound having a retention factor (Rf) of approximately 0.3-0.4.[4]

Q3: What stationary phase options are available, and which is recommended?

A3: While standard silica gel can be used with modifications, other stationary phases are often more effective for purifying basic amines. The choice depends on the specific impurity profile and the compound's properties.

| Stationary Phase | Advantages | Disadvantages | Best For |

| Standard Silica Gel | Inexpensive, widely available. | Acidic nature causes peak tailing and potential yield loss for basic compounds.[1][2] | General purpose, but requires a basic modifier in the mobile phase for amines. |

| Amine-Functionalized Silica | Provides a basic surface that minimizes acid-base interactions, leading to sharper peaks and better recovery.[1][6] Can often use less polar, non-amine-containing solvents (e.g., Hexane/EtOAc).[2] | More expensive than standard silica. | The preferred choice for routine purification of basic and heterocyclic amines.[1][2] |

| Basic Alumina | Basic character prevents strong adsorption of amines.[7][8] | Can be more reactive than silica and may not be suitable for all compounds. | An alternative to silica when acidic conditions must be strictly avoided. |

| Reversed-Phase Silica (C18) | Excellent for separating polar compounds. Separation mechanism is based on hydrophobicity.[2] | Requires aqueous mobile phases, which can be more difficult to remove. | Purifying highly polar amines or when normal-phase chromatography fails to provide separation.[2][4] |

Q4: How should I select and prepare a mobile phase for normal-phase chromatography on standard silica?

A4: The key is to neutralize the acidic silanol groups on the silica surface by adding a small amount of a competing volatile base to your mobile phase.[1][2]

-

Recommended Bases: Triethylamine (TEA) or ammonium hydroxide are commonly added at a concentration of 0.1% to 1% (v/v).[2] TEA is often preferred due to its volatility, which simplifies its removal from the final product.

-

Solvent Systems: Start TLC screening with common solvent systems and gradually increase polarity.

| Solvent System | Polarity Range | Typical Use |

| Hexanes / Ethyl Acetate (+ 0.5% TEA) | Low to Medium | Good starting point for many organic compounds. |

| Dichloromethane / Methanol (+ 0.5% TEA) | Medium to High | Effective for more polar compounds that do not move in Hex/EtOAc.[5] |

Q5: When is reversed-phase chromatography a better option?

A5: Reversed-phase chromatography should be considered when normal-phase methods provide poor separation or when dealing with very polar impurities. For basic amines, it is crucial to control the pH of the mobile phase. By making the mobile phase alkaline (pH > pKa of the amine), the compound exists in its neutral, free-base form.[2] This increases its hydrophobicity and retention on the C18 column, often leading to excellent separation. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, with 0.1% TEA added to both solvents to maintain a basic pH.[2][9]

Part 2: Detailed Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel with Triethylamine (TEA) Modifier

This protocol is a standard approach for purifying basic amines when amine-functionalized silica is unavailable.

-

TLC Optimization:

-

Prepare several eluent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) each containing 0.5% TEA.

-

Run TLC plates to find the system that gives your product an Rf value of ~0.3.

-

-

Column Preparation:

-

Select a column of appropriate size. A general rule is to use 30-50g of silica gel for every 1g of crude material.[8]

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexanes + 0.5% TEA).

-